molecular formula C7H7NO2S B2788093 4-(Ethenesulfonyl)pyridine CAS No. 1153516-81-4

4-(Ethenesulfonyl)pyridine

Cat. No.: B2788093
CAS No.: 1153516-81-4
M. Wt: 169.2
InChI Key: VJHPVSJPPQFUTE-UHFFFAOYSA-N
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Description

4-(Ethenesulfonyl)pyridine is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-(Vinylsulfonyl)pyridine are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key physiological pathways .

Mode of Action

4-(Vinylsulfonyl)pyridine, being a vinyl sulfone, interacts with its targets through a covalent bond formation . The compound inactivates its target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Biochemical Pathways

The action of 4-(Vinylsulfonyl)pyridine primarily affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for many different biochemical processes involving storage and transfer of genetic information .

Pharmacokinetics

It’s known that vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, impacting its bioavailability.

Result of Action

The result of the action of 4-(Vinylsulfonyl)pyridine is the inactivation of cysteine proteases . This inactivation can lead to changes in various biological processes regulated by these enzymes, potentially leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of 4-(Vinylsulfonyl)pyridine can be influenced by various environmental factors. For instance, the plasma-induced polymerization of 4-vinyl pyridine has been shown to produce antibacterial polymer coatings . .

Biochemical Analysis

Biochemical Properties

4-(Vinylsulfonyl)pyridine is known to participate in covalently reversible reactions with thiols . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent irreversible inhibitor of cysteine proteases . The nature of these interactions is largely determined by the reactivity of the vinyl sulfone-based compounds, which can be modified from an irreversible to a reversible reaction with thiols .

Cellular Effects

The effects of 4-(Vinylsulfonyl)pyridine on cells are largely determined by its interactions with various biomolecules. For example, it has been found to inhibit cysteine proteases, which play crucial roles in various cellular processes . This inhibition can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(Vinylsulfonyl)pyridine involves its interaction with cysteine proteases. It inactivates these enzymes by adding to the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Temporal Effects in Laboratory Settings

It is known that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols , suggesting potential changes in the effects of this product over time.

Metabolic Pathways

The specific metabolic pathways that 4-(Vinylsulfonyl)pyridine is involved in are not well-defined. Given its ability to interact with cysteine proteases , it may influence pathways involving these enzymes

Properties

IUPAC Name

4-ethenylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHPVSJPPQFUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153516-81-4
Record name 4-(ethenesulfonyl)pyridine
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